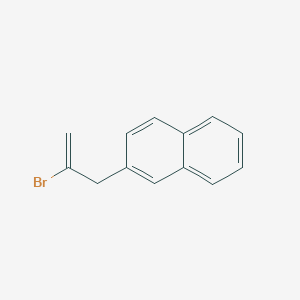

![molecular formula C11H12O2 B3314642 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene CAS No. 951887-74-4](/img/structure/B3314642.png)

3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene

Vue d'ensemble

Description

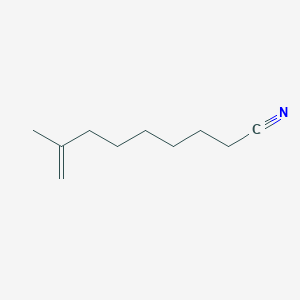

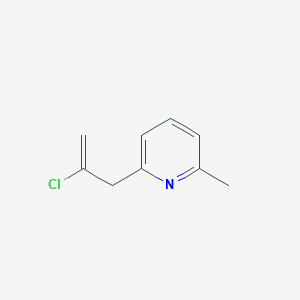

“3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene” is a unique chemical compound. Its empirical formula is C11H12O2 and it has a molecular weight of 176.21 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene” is represented by the SMILES stringCC(=C)Cc1ccc2OCOc2c1 . This indicates that the compound contains a methylenedioxyphenyl group attached to a 2-methyl-1-propene group.

Applications De Recherche Scientifique

Antidepressant Effects

The compound has been studied for its potential antidepressant effects . A derivative of this compound, known as G11-5, was synthesized and tested in learned helplessness (LH) and social defeat stress (SDS) mice models of depression . The results showed that G11-5 significantly decreased the number of escape failures induced by the LH paradigm, increased the social interaction ratio, and shortened the immobility time in the forced swimming test for the SDS-exposed mice . This suggests a remarkable antidepressant effect.

Mitophagy Signaling Pathway

The antidepressant effects of G11-5 involve the TSPO-mediated mitophagy signaling pathway . Mitophagy is a form of autophagy where mitochondria are selectively degraded. G11-5 ameliorated the changes in mitophagy-related proteins induced by two stress exposures and restored retrograde axonal transport and neurotransmitter release .

Neurotransmitter Release

The compound has been associated with the restoration of neurotransmitter release . Neurotransmitters are the body’s chemical messengers, and their release is crucial for the transmission of signals in the brain. G11-5, a derivative of the compound, was found to restore neurotransmitter release that had been altered by stress exposures .

Retrograde Axonal Transport

G11-5 also restored retrograde axonal transport . Axonal transport is a cellular process responsible for movement of mitochondria, lipids, synaptic vesicles, proteins, and other cell parts to and from a neuron’s cell body, through the cytoplasm of its axon. Retrograde transport, specifically, moves material from the axon back to the cell body.

Alleviating Depressive Disorders

The compound is an active integrant of Piper laetispicum C. DC, a Chinese herbal medicine used for alleviating depressive disorders . The synthesized derivative G11-5 based on the chemical structure of this compound has shown promising results in alleviating depressive disorders .

Potential in Herbal Medicine

Given its presence in Piper laetispicum C. DC, a Chinese herbal medicine, the compound may have broader applications in herbal medicine . Further research could uncover more therapeutic uses.

Safety and Hazards

The safety data sheet for a related compound, 3,4-(Methylenedioxy)phenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with various receptors and enzymes, such as the translocator protein (tspo) and glycogen synthase kinase-3β (gsk-3β) .

Mode of Action

It is suggested that related compounds may interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, a related compound has been shown to involve the TSPO-mediated mitophagy signalling pathway . Additionally, inhibition of GSK-3β, resulting in disinhibition of mTOR and reduced AMPA receptor internalization, is another mechanism which contributes to the antidepressant effect .

Result of Action

Related compounds have been shown to have antidepressant effects, suggesting that this compound may also have similar effects .

Propriétés

IUPAC Name |

5-(2-methylprop-2-enyl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(2)5-9-3-4-10-11(6-9)13-7-12-10/h3-4,6H,1,5,7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSNXNSLXGVOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314630.png)

![2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314631.png)

![2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B3314640.png)